molecular formula C17H29GdN4O7 B1662839 加多特利多 CAS No. 120066-54-8

加多特利多

货号: B1662839
CAS 编号: 120066-54-8
分子量: 558.7 g/mol
InChI 键: DPNNNPAKRZOSMO-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

加多特醇是一种基于钆的造影剂,主要用于磁共振成像 (MRI) 中增强内部结构的可视性。它在成像中枢神经系统(包括大脑和脊髓)方面特别有效。 加多特醇以 ProHance 商标上市,并于 1992 年首次在美国获批使用 .

科学研究应用

Gadoteridol is a nonionic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visualization of internal body structures . It is considered safe for routine clinical use at a dose of 0.10 mmol/kg and has been shown to improve lesion detection compared to plain MRI .

Clinical Applications

Gadoteridol is utilized in various MRI applications, including:

  • Central Nervous System (CNS) Imaging: Gadoteridol is used for contrast-enhanced MRI of the brain and spine in both adults and children . It helps in evaluating diseases of the CNS by improving the diagnostic sensitivity and specificity of MRI .
  • Pancreatography: Gadoteridol can be used in contrast-enhanced magnetic resonance pancreatography to visualize the pancreas .
  • Cardiovascular Imaging: Gadolinium-based contrast agents enhance the visualization of inflammation, ischemia, or scar tissue, aiding in the diagnosis of cardiovascular diseases . Early Gadolinium Enhancement helps detect myocardial inflammation, while Late Gadolinium Enhancement imaging is used for detecting non-viable myocardium .
  • Pediatric Imaging: Gadoteridol is approved for use in children younger than 2 years of age, including term neonates, for contrast-enhanced MRI of the CNS .

Safety and Efficacy

Gadoteridol is considered to have a similar safety and efficacy profile to other macrocyclic GBCAs in adults . Studies have shown that gadoteridol has a low rate of adverse events, with most being mild and clinically insignificant . A prospective study of 6163 patients reported an overall adverse event rate of 0.108% . The European Medicines Agency (EMA) classifies gadoteridol as a GBCA with the lowest risk of nephrogenic systemic fibrosis (NSF), and the American College of Radiology (ACR) categorizes it as a Group II agent, associated with few, if any, unconfounded cases of NSF . Gadoteridol also clears more rapidly from brain and body tissues, resulting in lower levels of retained gadolinium compared to other macrocyclic GBCAs .

Dosage

The typical dose of gadoteridol for MRI is 0.10 mmol/kg of body weight . In some cases, such as breast imaging, a slightly higher dose of 0.12 mmol/kg may be used .

Gadoteridol Compared to Other GBCAs

Gadoteridol is a macrocyclic GBCA, which is considered more stable in vivo compared to linear GBCAs . Macrocyclic GBCAs are associated with lower gadolinium deposition in the brain compared to linear agents . Gadoteridol has a faster rate of clearance from rat brain and body tissues compared to other macrocyclic GBCAs like gadobutrol and gadoterate meglumine, resulting in lower levels of retained gadolinium .

Adverse Events

The rate of adverse events possibly or probably related to gadoteridol was 4.0% in clinical studies . These adverse events included vasodilation (facial flushing), nausea, and urticaria. Laboratory changes were reported in 6.0% of patients, but none were considered clinically significant .

Data Table

IndicationTotal patients (N)(%)Gadoteridol dose (mmol/kg) ± SD
Overall61630.1080.108 ± 0.02
Brain3936(44.0)0.109 ± 0.02
Spine295(3.3)0.109 ± 0.02
Head (not CNS)646(7.2)0.105 ± 0.02
Neck (not CNS)321(3.6)0.104 ± 0.02
Breast280(3.1)0.12 ± 0.023
Kidneys21(0.2)0.099 ± 0.004
Pancreas60(0.7)0.103 ± 0.01

准备方法

合成路线和反应条件: 加多特醇的合成涉及钆氧化物与大环配体 1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸 (DOTA) 的反应。该过程通常包括以下步骤:

    配体的制备: 通过在碱性条件下使环烯 (1,4,7,10-四氮杂环十二烷) 与溴乙酸反应来合成配体,从而形成 DOTA。

    与钆的络合: 然后将 DOTA 配体与钆氧化物在水溶液中反应。

工业生产方法: 加多特醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

化学反应分析

反应类型: 加多特醇主要由于其稳定的环状结构而发生络合反应。在正常条件下,它不轻易参与氧化、还原或取代反应。

常见试剂和条件:

主要产物: 反应的主要产物是加多特醇本身,通过结晶和脱盐工艺实现高纯度 .

作用机制

Gadoteridol exerts its effects by developing a magnetic moment when placed in a magnetic field. This property enhances the contrast of images obtained through MRI by altering the relaxation times of nearby hydrogen nuclei. The gadolinium ion in gadoteridol interacts with water molecules, shortening the T1 and T2 relaxation times, which results in brighter images on T1-weighted MRI scans .

生物活性

Gadoteridol, a macrocyclic nonionic gadolinium-based contrast agent (GBCA), is primarily utilized in magnetic resonance imaging (MRI) for enhancing the visibility of internal structures. This article explores the biological activity of gadoteridol, focusing on its pharmacokinetics, safety profile, and clinical implications based on diverse studies.

Pharmacokinetics

Gadoteridol exhibits rapid distribution and elimination characteristics. In a Phase I clinical trial involving 18 healthy volunteers, the compound was found to distribute quickly from the vascular compartment to the extracellular fluid space. Approximately 94% of the injected dose was excreted in urine within 24 hours, with a mean distribution half-life of 0.20 hours and an elimination half-life of 1.57 hours .

Table 1: Pharmacokinetic Parameters of Gadoteridol

ParameterValue
Distribution Half-Life0.20 ± 0.04 h
Elimination Half-Life1.57 ± 0.08 h
Urinary Excretion (24h)94 ± 4.8%

Safety Profile

Gadoteridol is recognized for its excellent safety profile among GBCAs. A multicenter study involving 6,163 patients reported an overall adverse event (AE) rate of 0.21% , with only 0.16% of events considered related to gadoteridol administration . Most adverse reactions were mild and self-resolving, such as nausea and hypersensitivity reactions.

Table 2: Adverse Events Related to Gadoteridol Administration

Adverse Event TypeFrequency (%)
Mild Reactions0.13
Moderate Reactions0.03
Severe Reactions0

Gadolinium Retention

One of the significant concerns with GBCAs is gadolinium retention in tissues, particularly in the brain and bones. However, studies indicate that gadoteridol has a lower retention profile compared to linear GBCAs. In animal studies, gadolinium retention was found to be minimal following repeated administration of gadoteridol, with no instances of T1 hyperintensity in the brain reported in patients after multiple exposures .

Case Studies and Clinical Applications

Gadoteridol has been extensively studied in various clinical settings. A notable study involving patients with intracranial tumors demonstrated that gadoteridol was well-tolerated across a range of doses (0.025-0.30 mmol/kg), with no significant adverse reactions observed . Additionally, its efficacy in enhancing MRI images has made it a preferred choice for assessing conditions such as tumors and lesions.

Table 3: Clinical Trial Data on Gadoteridol

Study TypePatient CountDose Range (mmol/kg)Adverse Events (%)
Phase I180.05 - 0.30None
Phase II (Intracranial Tumors)870.025 - 0.30None

Research Findings

Recent research highlights the metabolic effects of gadoteridol on energy pathways within tissues. For instance, studies have shown that administration may lead to alterations in glucose metabolism and energy requirements within cells . This is particularly relevant when considering the implications for patients with metabolic disorders or those undergoing extensive imaging procedures.

属性

Key on ui mechanism of action

Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

CAS 编号

120066-54-8

分子式

C17H29GdN4O7

分子量

558.7 g/mol

IUPAC 名称

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

InChI 键

DPNNNPAKRZOSMO-UHFFFAOYSA-K

SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

规范 SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

颜色/形态

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone

密度

Osmolality (37 °C): 630 mOsM/kg water;  viscosity (cP): 2.0 (20 °C), 1.3 (37 °C);  density at 25 °C 1.140. /Gadoteridol injection/

熔点

>225 °C

Key on ui other cas no.

120066-54-8

溶解度

In water, 737 mg/mL
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3

同义词

gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane
gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane
gadolinium HP-DO3A
gadoteridol
Gd(DO3A)
Gd-HP-D03A
Gd-HP-DO3A
Gd-HPDO3A
Gd-hydroxypropyl-D03A
GdHPDO3A
Prohance
SQ 32,692
SQ 32692
SQ-32692

产品来源

United States

Synthesis routes and methods

Procedure details

The solution of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid sodium salt is directly reacted, as described in EP 292689, with propylene oxide to give the alkylated product, which can easily be complexed with gadolinium to give the final Gadoteridol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Gadoteridol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadoteridol
Reactant of Route 2
Reactant of Route 2
Gadoteridol
Reactant of Route 3
Gadoteridol
Reactant of Route 4
Gadoteridol
Reactant of Route 5
Reactant of Route 5
Gadoteridol
Reactant of Route 6
Reactant of Route 6
Gadoteridol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。